molecular formula C40H48F18N8O6 B118100 Plerixafor Hexa(trifluoroacetate) CAS No. 4069393-93-3

Plerixafor Hexa(trifluoroacetate)

货号: B118100
CAS 编号: 4069393-93-3
分子量: 1078.8 g/mol
InChI 键: ZLIVMLGSJBPBRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of plerixafor involves several steps. Initially, protective groups are introduced at the nitrogen atoms of cyclam (1,4,8,11-tetraazacyclotetradecane). The reaction of trisubstituted cyclams with para-xylylene dihalide yields a hexaprotected derivative of plerixafor. The protective groups are then removed to complete the synthesis . Industrial production methods often involve similar steps but are optimized for large-scale production .

生物活性

Plerixafor Hexa(trifluoroacetate), a derivative of plerixafor (AMD3100), is primarily known for its role as a chemokine receptor antagonist targeting CXCR4. This compound has garnered attention in the field of hematopoietic stem cell mobilization and cancer therapy. The following sections will detail its biological activity, including mechanisms of action, clinical studies, and relevant case studies.

Plerixafor functions as an antagonist of the CXCR4 receptor, which plays a crucial role in the trafficking and homing of hematopoietic stem cells (HSCs). By blocking this receptor, plerixafor disrupts the interaction between HSCs and the stromal-derived factor-1 (SDF-1), leading to enhanced mobilization of stem cells from the bone marrow into the peripheral blood. This mechanism is particularly beneficial in patients undergoing autologous stem cell transplantation.

Clinical Studies

1. Phase III Study on Non-Hodgkin Lymphoma (NHL)

A pivotal Phase III clinical trial evaluated the efficacy and safety of plerixafor in combination with granulocyte colony-stimulating factor (G-CSF) for mobilizing HSCs in patients with NHL. In this multicenter, randomized, double-blind study involving 298 patients:

  • Objective : Assess the percentage of patients achieving >5 x 10^6 CD34+ cells/kg for transplantation.
  • Results :
    • 59% of patients receiving plerixafor met the primary endpoint compared to 20% in the placebo group (P < .001).
    • The study reported a significant increase in successful mobilization rates, with adverse effects primarily consisting of gastrointestinal disorders and injection site reactions .

2. Rescue Protocol for Failed Mobilization

In cases where initial mobilization failed, a rescue protocol was implemented. Patients received G-CSF followed by plerixafor:

  • Findings :
    • Of 68 patients who failed initial mobilization, 91% entered the rescue procedure.
    • The engraftment times for neutrophils and platelets were similar to those who did not fail initial mobilization, indicating that plerixafor effectively remobilized HSCs even after previous failures .

Table 1: Summary of Clinical Study Results

Study ParameterPlerixafor GroupPlacebo GroupP-Value
Patients achieving >5 x 10^6 CD34+ cells/kg89 (59%)29 (20%)< .001
Total Patients Undergoing Transplantation135 (90%)82 (55%)< .001
Common Adverse EventsGI disordersGI disordersN/A

Case Studies

Case Study: Efficacy in Multiple Myeloma

A recent case study highlighted the use of plerixafor in a patient with multiple myeloma who had previously undergone failed mobilizations. After administration of G-CSF followed by plerixafor, the patient successfully mobilized sufficient CD34+ cells for autologous transplantation. This case underscores plerixafor's potential as a critical agent in challenging mobilization scenarios.

属性

IUPAC Name

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48F18N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461834
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1078.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4069393-93-3
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。